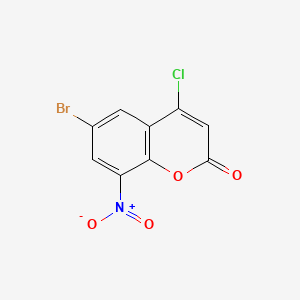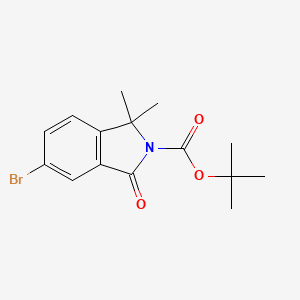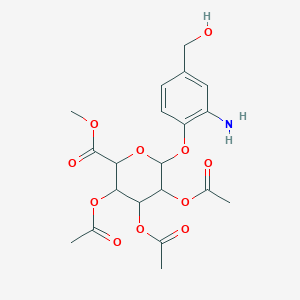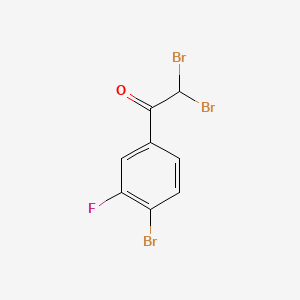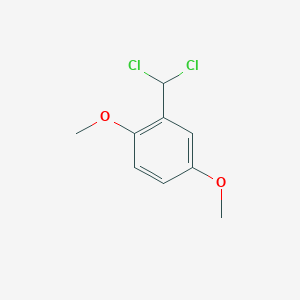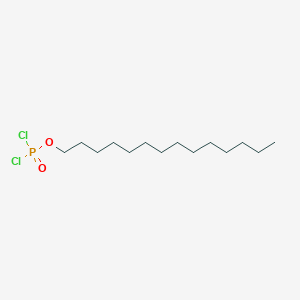
3-(2,6-Dichloro-4-fluorophenyl)-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Dichloro-4-fluorophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of dichloro and fluorophenyl groups attached to an oxopropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichloro-4-fluorophenyl)-2-oxopropanoic acid typically involves the reaction of 2,6-dichloro-4-fluorophenol with appropriate reagents to introduce the oxopropanoic acid group. One common method involves the use of sodium methoxide in methanol under a nitrogen atmosphere, followed by neutralization with sodium acetate-acetic acid buffer solution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,6-Dichloro-4-fluorophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-(2,6-Dichloro-4-fluorophenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism by which 3-(2,6-Dichloro-4-fluorophenyl)-2-oxopropanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dichloro-3-fluorophenyl)ethanol
- 2,6-Dichloro-4-fluorophenol
- 2,6-Dichloro-3-fluorophenyl)ethan-1-ol
Uniqueness
3-(2,6-Dichloro-4-fluorophenyl)-2-oxopropanoic acid is unique due to its specific combination of dichloro and fluorophenyl groups with an oxopropanoic acid moiety. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry .
Propiedades
Fórmula molecular |
C9H5Cl2FO3 |
|---|---|
Peso molecular |
251.03 g/mol |
Nombre IUPAC |
3-(2,6-dichloro-4-fluorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H5Cl2FO3/c10-6-1-4(12)2-7(11)5(6)3-8(13)9(14)15/h1-2H,3H2,(H,14,15) |
Clave InChI |
FJSAGKKOIJOTEG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)CC(=O)C(=O)O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-6-Chloro-1-[1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13702208.png)


![Ethyl 5-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B13702217.png)

